molecular formula C6H10Cl2N2 B147415 M-phenylenediamine dihydrochloride CAS No. 541-69-5

M-phenylenediamine dihydrochloride

Cat. No. B147415
CAS RN: 541-69-5
M. Wt: 181.06 g/mol
InChI Key: SVTOYMIYCMHPIV-UHFFFAOYSA-N
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Description

M-phenylenediamine dihydrochloride (mPD) is a chemical compound that serves as a precursor for various syntheses and applications. It is particularly noted for its role in the production of poly(m-phenylenediamine) (PmPD) and its derivatives, which have powerful adsorption abilities for certain metal ions like silver (Ag+). The compound is also a key intermediate in the synthesis of aromatic dihydrazines and has been studied for its reaction kinetics in monoacylation processes .

Synthesis Analysis

The synthesis of mPD derivatives can be achieved through different methods. One such method involves pH manipulation to improve the chemically oxidative polymerization of mPD, which is enhanced by the concurrent addition of NaOH when adding the oxidant ammonium persulfate [(NH4)2S2O8]. This process allows for the control of the oxidation state of PmPD by regulating the NaOH concentration, which in turn affects the yield and the adsorption performance of the synthesized PmPD . Another synthesis route for m-phenylenedihydrazine (MPDH) involves the use of tetrazonium salt, which is reduced with stannous chloride to obtain MPDH dihydrochloride .

Molecular Structure Analysis

The molecular structure of mPD and its derivatives is crucial for their chemical properties and reactivity. For instance, the structure of PmPD synthesized at a lower oxidation state has been shown to possess better Ag+ adsorption performance. The molecular structure of these compounds is often characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD) .

Chemical Reactions Analysis

M-phenylenediamine dihydrochloride is involved in various chemical reactions. It can undergo acylation reactions, as studied in the kinetic analysis of the reaction between mPD and benzoic anhydride. The selectivity and yield of the monoacylation process can be controlled by adjusting the initial concentration, reaction temperature, and molar ratio . Additionally, mPD reacts with ozone to form novel mutagenic compounds, as evidenced by the isolation and structural identification of a new aromatic amine mutagen from an ozonized solution of mPD .

Physical and Chemical Properties Analysis

The physical and chemical properties of mPD and its derivatives are influenced by their molecular structure. The pH manipulation method used in the synthesis of PmPD not only controls the oxidation state but also the yield, demonstrating the relationship between the chemical environment and the properties of the compound. The adsorption mechanism of PmPD for Ag+ ions includes redox reaction, chelation, and physical adsorption, which are influenced by the compound's physical and chemical characteristics .

Scientific Research Applications

Polymer Formation

  • Poly(phenylenediamine) Dispersions: Oxidative dispersion polymerization of 1,3-phenylenediamine dihydrochloride creates poly(phenylenediamine) colloidal dispersions. This process is significant for its faster polymerization compared to precipitation polymerization and has applications in producing specialized polymers (Sulimenko, Stejskal, & Prokeš, 2001).

Synthesis Processes

  • Synthesis of m-Phenylenediamine: m-Phenylenediamine is synthesized through catalytic hydrogenation of m-dinitrobenzene. This process is crucial for producing an important organic chemical raw material used in dyes and medicinal intermediates (Wu Guang-dong, 2010).

Analytical Methods

  • Spectrophotometric Determination in Pharmaceuticals: N, N dimethyl-p-phenylenediamine dihydrochloride serves as a chromogenic reagent in a method to determine phenylephrine hydrochloride in pharmaceutical preparations. This method forms the basis of analyzing drug properties (Hattab, Ahmed, & Anwar, 2020).

Antioxidant Potential Measurement

  • Measuring Plasma Oxidative Capacity: N,N-Dimethyl-p-phenylenediamine dihydrochloride is used to accurately measure the oxidant potential of plasma, demonstrating its utility in biological and medical research (Mehdi & Rizvi, 2013).

Corrosion Inhibition

  • Anticorrosive Applications: Phenylenediamine, including its isomers, is extensively used as an anticorrosive material for various metals and alloys. Its polymeric forms, like poly(phenylenediamines), offer excellent surface protection in corrosive environments (Verma & Quraishi, 2021).

Adsorption Studies

  • Effective Adsorption of Pollutants: m-Phenylenediamine modified resins show high efficiency in adsorbing pollutants like chloroanilines from aqueous solutions, making it useful for environmental applications (Liu et al., 2020).

Flame Retardant Properties

  • Flame Retardant in Epoxy Resins: Phosphorylated m-phenylenediamines exhibit significant flame retardant effects when incorporated into epoxy resins, indicating its potential in materials science applications (Klinkowski et al., 2014).

Nanotechnology

  • Multiplex Nucleic Acid Detection: Poly(m-phenylenediamine) nanospheres and nanorods, synthesized through chemical oxidation polymerization, are used as a fluorescent sensing platform for multiplex nucleic acid detection, demonstrating its applicability in nanotechnology and biomedical research (Zhang et al., 2011).

Safety And Hazards

M-phenylenediamine dihydrochloride is considered hazardous. It may cause an allergic skin reaction, serious eye irritation, and genetic defects. It is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTOYMIYCMHPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021139
Record name 1,3-Benzenediamine dihydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [MSDSonline]
Record name 1,3-Benzenediamine dihydrochloride
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Solubility

Freely soluble in water; soluble in alcohol
Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Product Name

M-phenylenediamine dihydrochloride

Color/Form

White or slightly red crystalline powder

CAS RN

541-69-5
Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-Benzenediamine, hydrochloride (1:2)
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Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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